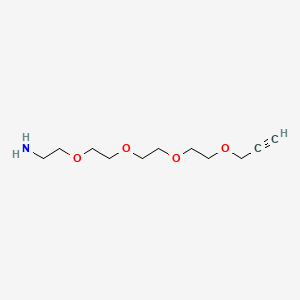
p-SCN-Bn-TCMC HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-SCN-Bn-TCMC HCl: , also known as S-2-(4-Isothiocyanatobenzyl)-1,4,7,10-tetraaza-1,4,7,10-tetra(2-carbamoylmethyl)cyclododecane hydrochloride, is a bifunctional chelator. It contains a powerful chelator TCMC and a reactive isothiocyanate linker. This compound is widely used in radio-diagnostic and imaging research due to its ability to strongly bind radio-isotopic heavy metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of p-SCN-Bn-TCMC HCl involves the reaction of cyclen (1,4,7,10-tetraazacyclododecane) with bromoacetic acid to form a tetra-carboxymethyl derivative. This intermediate is then reacted with 4-isothiocyanatobenzyl chloride to introduce the isothiocyanate functional group .
Industrial Production Methods: : Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The isothiocyanate group in p-SCN-Bn-TCMC HCl is highly reactive and can undergo nucleophilic substitution reactions with amino and hydroxy groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include peptides or antibodies with free amino or hydroxy groups.
Major Products
Scientific Research Applications
Chemistry
- Radiolabeling: p-SCN-Bn-TCMC HCl is used to label biomolecules with radio-isotopic heavy metal ions for various applications in radiochemistry .
Biology
Medicine
- Diagnostic Imaging: This compound is used in the preparation of radiopharmaceuticals for diagnostic imaging, particularly in cancer diagnosis .
Therapeutic Applications: The compound is also explored for use in targeted radiotherapy.
Industry
- Research and Development: This compound is used in the development of new diagnostic and therapeutic agents .
Mechanism of Action
The mechanism of action of p-SCN-Bn-TCMC HCl involves its ability to form stable chelates with radio-isotopic heavy metal ions. The isothiocyanate group reacts with amino or hydroxy groups on biomolecules, forming stable conjugates. These conjugates can then be used for targeted imaging or therapy. The molecular targets and pathways involved depend on the specific biomolecule to which this compound is conjugated .
Comparison with Similar Compounds
Similar Compounds
p-SCN-Bn-DTPA: Another bifunctional chelator used for similar applications.
p-NH₂-Bn-DOTA-tetra(t-Bu ester): A bifunctional chelator with a different functional group for conjugation.
Uniqueness: : p-SCN-Bn-TCMC HCl is unique due to its strong chelation ability and the reactivity of its isothiocyanate group. This makes it highly effective for forming stable conjugates with a wide range of biomolecules, enhancing its versatility in scientific research and medical applications .
Properties
CAS No. |
2153478-57-8 |
|---|---|
Molecular Formula |
C24H41Cl4N9O4S |
Molecular Weight |
693.511 |
IUPAC Name |
2-[(4-Isothiocyanatophenyl)methyl]-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetamide tetrahydrochloride |
InChI |
InChI=1S/C24H37N9O4S.4ClH/c25-21(34)13-30-5-6-31(14-22(26)35)9-10-33(16-24(28)37)20(12-32(8-7-30)15-23(27)36)11-18-1-3-19(4-2-18)29-17-38;;;;/h1-4,20H,5-16H2,(H2,25,34)(H2,26,35)(H2,27,36)(H2,28,37);4*1H |
InChI Key |
AWINXKJPBPFQMY-UHFFFAOYSA-N |
SMILES |
O=C(N)CN1C(CC2=CC=C(N=C=S)C=C2)CN(CC(N)=O)CCN(CC(N)=O)CCN(CC(N)=O)CC1.[H]Cl.[H]Cl.[H]Cl.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
p-SCN-Bn-TCMC; p-SCN-Bn-TCMC HCl; p-SCN-Bn-TCMC hydrochloride, |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















